Cas no 2689-59-0 (2-benzoylfuran)

2-Benzoylfuran is a heterocyclic organic compound featuring a furan ring substituted with a benzoyl group at the 2-position. This structure imparts unique reactivity and utility in synthetic organic chemistry, particularly as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its aromatic and carbonyl functionalities enable participation in various reactions, including nucleophilic additions and cyclizations. The compound's stability and well-defined reactivity profile make it valuable for constructing complex molecular frameworks. Additionally, its distinct electronic properties are of interest in materials science for applications such as optoelectronic devices. 2-Benzoylfuran is typically handled under standard laboratory conditions, ensuring compatibility with common organic solvents and reagents.
2-benzoylfuran structure
2-benzoylfuran structure
Product Name:2-benzoylfuran
CAS No:2689-59-0
MF:C11H8O2
MW:172.180023193359
CID:275964
PubChem ID:137679
Update Time:2025-10-28

2-benzoylfuran Chemical and Physical Properties

Names and Identifiers

    • Methanone,2-furanylphenyl-
    • furan-2-yl(phenyl)methanone
    • (2-Furanyl) phenyl ketone
    • (furan-2-yl)(phenyl)methanone
    • 2-benzoylfuran
    • 2-benzoylfurane
    • 2-furanyl(phenyl)methanone
    • 2-furyl phenyl ketone
    • 2-furyl(phenyl)methanone
    • furan-2yl(phenyl)methanone
    • furan-2-yl-phenylmethanone
    • Phenyl (2-furyl) ketone
    • Phenyl 2-furyl ketone
    • NSC21618
    • AKOS001121704
    • CRLNTRZMHKNJSR-UHFFFAOYSA-
    • InChI=1/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
    • 72088-24-5
    • DTXSID10181399
    • HMS1748J06
    • EN300-18608
    • Methanone, 2-furanylphenyl-
    • Furanylphenylmethanone
    • NSC-21618
    • Z85929847
    • NSC 21618
    • CAA68959
    • 1-Benzoylfuran
    • 2689-59-0
    • SCHEMBL3953437
    • MB00628
    • CS-0237654
    • Inchi: 1S/C11H8O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8H
    • InChI Key: CRLNTRZMHKNJSR-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 172.05244
  • Monoisotopic Mass: 172.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30.2Ų

Experimental Properties

  • Density: 1.1732
  • Boiling Point: 285°C (estimate)
  • Refractive Index: 1.6055 (estimate)
  • PSA: 30.21
  • LogP: 2.51060

2-benzoylfuran Pricemore >>

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Additional information on 2-benzoylfuran

2-Benzoylfuran: A Comprehensive Overview

2-Benzoylfuran (CAS No. 2689-59-0) is a fascinating organic compound that has garnered significant attention in both academic and industrial research. This compound, also known as benzoylfuran, belongs to the class of furan derivatives and is characterized by its aromatic structure, which imparts unique chemical and physical properties. The molecule consists of a furan ring substituted with a benzoyl group at the 2-position, making it a versatile building block in organic synthesis.

The benzoyl group attached to the furan ring introduces electronic effects that influence the reactivity and stability of the molecule. This makes 2-benzoylfuran a valuable intermediate in the synthesis of various bioactive compounds, pharmaceuticals, and advanced materials. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.

One of the most notable aspects of 2-benzoylfuran is its ability to undergo various transformations under specific reaction conditions. For instance, it can participate in Suzuki-Miyaura coupling reactions, enabling the construction of biaryl structures with high precision. This property has been exploited in the synthesis of complex natural products and synthetic molecules with intricate architectures.

Moreover, 2-benzoylfuran has been employed as a precursor in the preparation of fluorescent materials. Its conjugated π-system allows for efficient energy transfer, making it a promising candidate for applications in optoelectronics and sensing technologies. Recent advancements in this area have demonstrated its potential in developing novel sensors for environmental monitoring and biomedical diagnostics.

The synthesis of 2-benzoylfuran has also evolved over time, with researchers focusing on developing more efficient and environmentally friendly methods. Traditional approaches often involve multi-step reactions with harsh conditions, but modern methodologies leverage catalytic systems and green chemistry principles to achieve higher yields and lower environmental impact.

In terms of biological activity, 2-benzoylfuran derivatives have shown remarkable promise in inhibiting key enzymes associated with neurodegenerative diseases. For example, certain analogs have demonstrated potent acetylcholinesterase inhibitory activity, which could pave the way for new treatments targeting Alzheimer's disease. These findings underscore the importance of further exploring the pharmacological potential of this compound.

Another intriguing application of 2-benzoylfuran lies in its use as a chiral auxiliary in asymmetric synthesis. By incorporating this moiety into chiral environments, chemists can achieve high enantioselectivity in reactions, which is crucial for producing optically active compounds required by the pharmaceutical industry.

Looking ahead, ongoing research is focused on expanding the scope of 2-benzoylfuran applications by exploring its reactivity under diverse conditions. The development of novel synthetic pathways and its integration into advanced materials continue to be active areas of investigation. As our understanding of this compound deepens, it is likely to play an even more significant role in shaping future innovations across multiple disciplines.

In conclusion, 2-benzoylfuran (CAS No. 2689-59-0) stands out as a multifaceted compound with immense potential across various fields. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern organic chemistry and materials science.

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